1-(1-Ethynylcyclopropyl)triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethynylcyclopropyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7(3-4-7)10-6-5-8-9-10/h1,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKAIANZSAXTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Ethynylcyclopropyl Triazole and Congeneric Analogs
Precursor Synthesis and Substrate Functionalization
The successful synthesis of the target triazole is critically dependent on the efficient preparation of its constituent precursors: the 1-ethynylcyclopropyl substrate and a suitable triazole ring precursor.
Synthesis of 1-Ethynylcyclopropyl Substrates
The construction of the 1-ethynylcyclopropyl group is a significant synthetic challenge due to the inherent ring strain of the cyclopropane (B1198618) ring combined with the linear geometry of the ethynyl (B1212043) group. Several methods have been developed to access this valuable building block.
One common strategy involves the ethynylation of a cyclopropyl (B3062369) ketone precursor. For instance, analogous to the synthesis of 1-ethynylcyclohexanol from cyclohexanone, cyclopropanone (B1606653) can be reacted with an acetylide source, such as sodium acetylide in liquid ammonia, followed by an acidic workup to yield 1-ethynylcyclopropanol. wikipedia.org This alcohol can then be further functionalized.
Alternative approaches focus on building the cyclopropane ring onto a pre-existing alkyne-containing fragment or introducing the alkyne onto a cyclopropane ring. Methods for synthesizing ethynylcyclopropane itself include:
Seyferth-Gilbert alkynation: This involves the reaction of cyclopropanecarbaldehyde with a reagent like the Seyferth-Gilbert reagent (diazomethylphosphonate).
From dihaloalkanes: The reaction of 1,3-dihalopropanes with acetylene (B1199291) derivatives in the presence of a strong base like an organolithium reagent can lead to cyclopropane ring formation. google.com
Elimination reactions: Ethynylcyclopropane can also be prepared from precursors like (1,1-dimethoxyethyl)cyclopropane (B3143549) through a two-step process involving reaction with a thiol and subsequent elimination. google.com
The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the cyclopropane ring.
Synthesis of Triazole Ring Precursors (e.g., azides, hydrazine (B178648) derivatives)
The formation of the triazole ring requires a precursor that can provide the necessary nitrogen atoms. The choice of precursor dictates whether a 1,2,3-triazole or a 1,2,4-triazole (B32235) is formed.
For the synthesis of 1,2,3-triazoles , the most common precursors are organic azides. These can be generated from various sources, with sodium azide (B81097) being a widely used but toxic option. google.comorganic-chemistry.org Safer and often more efficient alternatives include trimethylsilyl (B98337) azide and various alkyl or aryl azides. google.comorganic-chemistry.org
For 1,2,4-triazoles , a different set of precursors is required. These include:
Hydrazine derivatives: Hydrazine and its substituted forms are fundamental building blocks. google.comorganic-chemistry.org 1,2,3-Triazole-4-carbohydrazides, for example, can serve as starting materials for the synthesis of more complex heterocyclic systems. chemicalbook.com
Amidines and Amidrazones: These compounds are effective nitrogen sources for constructing the 1,2,4-triazole ring. google.comorganic-chemistry.org
Hydrazones: As popular precursors for fused 1,2,4-triazoles, hydrazones contain highly reactive nitrogen pairs suitable for cyclization reactions. google.comorganic-chemistry.org
Triazole Ring Construction Strategies
With the precursors in hand, the final step is the construction of the triazole ring. The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, such as the target compound, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
The CuAAC reaction, a cornerstone of "click chemistry," is a powerful and highly reliable method for forming 1,2,3-triazoles. nih.gov It involves the [3+2] cycloaddition of a terminal alkyne, such as a 1-ethynylcyclopropyl substrate, and an organic azide. bldpharm.comyoutube.com
The key advantages of this protocol are its exceptional regioselectivity, high yields, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.org
A defining feature of the CuAAC reaction is its exclusive formation of the 1,4-disubstituted regioisomer. google.com This is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazoles and requires elevated temperatures. google.comnih.gov
The high regioselectivity of the CuAAC is attributed to a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide. guidechem.com This directed pathway ensures the formation of the 1,4-isomer. One-pot procedures have also been developed where an azide is generated in situ, for example from an α-tosyloxy ketone and sodium azide, which then undergoes cycloaddition with the alkyne. beilstein-journals.org
Table 1: Examples of CuAAC Reactions for Triazole Synthesis
| Alkyne | Azide | Catalyst System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Benzyl (B1604629) Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5 mol%) | Neat | Room Temp, 5 min | Quantitative | sigmaaldrich.com |
| Hex-1-yne | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5 mol%) | Neat | Room Temp, 30 min | 63% | sigmaaldrich.com |
| Terminal Alkyne | Fluoroalkyl Azide | CuI | THF | Room Temp | Moderate to Good | guidechem.com |
| Terminal Alkyne | α-tosyloxy ketone + NaN3 | Copper(I) | Aqueous Polyethylene Glycol | Ambient Temp | Good | beilstein-journals.org |
The performance of the CuAAC reaction can be significantly enhanced through the use of ancillary ligands. These ligands play a crucial role in stabilizing the active copper(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate. wikipedia.org
A variety of ligand classes have been explored:
N-Heterocyclic Carbenes (NHCs): Copper complexes bearing NHC ligands have proven to be highly effective catalysts. Polynuclear NHC-based copper systems, in particular, exhibit remarkable catalytic activity, enabling reactions to proceed efficiently at very low catalyst loadings. sigmaaldrich.com
Amine-based Ligands: Tripodal amine ligands, such as tris(triazolylmethyl)amine (TBTA) and its derivatives, are widely employed as accelerating ligands in CuAAC reactions. wikipedia.org The structure of these ligands, including the length of the chelate arms and the nature of the donor groups, has a profound impact on the catalyst's reactivity and stability. wikipedia.org For example, a shorter chelate arm length can boost reactivity but may also increase the catalyst's susceptibility to air oxidation. wikipedia.org
The development of sophisticated ligand and catalyst systems is particularly important when dealing with sterically demanding substrates, such as 1-ethynylcyclopropane derivatives, where steric hindrance can impede the reaction. nih.govsigmaaldrich.com
Reaction Condition Optimization for CuAAC Efficacy
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is known for its high regioselectivity, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov The optimization of reaction conditions is crucial for maximizing yield and purity, especially when dealing with unique substrates like 1-ethynylcyclopropane. Key parameters for optimization include the choice of copper source, solvent, temperature, and the use of ligands or additives.
The active catalyst is the Cu(I) ion. While Cu(I) salts like copper(I) iodide (CuI) or bromide (CuBr) can be used directly, they are prone to oxidation. organic-chemistry.org A more common and robust strategy involves the in situ reduction of a more stable Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org This ensures a constant low concentration of the active Cu(I) catalyst throughout the reaction.
The choice of solvent and additives can significantly influence reaction rates and yields. Protic solvents like water or alcohol-water mixtures are often effective, highlighting the reaction's compatibility with green chemistry principles. nih.gov Aprotic polar solvents such as dimethylformamide (DMF) are also widely used and can be effective, sometimes in combination with a base like potassium carbonate. tandfonline.com The addition of a base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), can accelerate the reaction by facilitating the formation of the copper acetylide intermediate. organic-chemistry.org In some protocols, acetic acid has been used as an additive to buffer the basicity of amines and accelerate the conversion of copper-containing intermediates. organic-chemistry.org
Ligands are often employed to stabilize the Cu(I) catalyst, prevent oxidation, and enhance its catalytic activity. Tris-(benzyltriazolylmethyl)amine (TBTA) is a popular ligand for this purpose. researchgate.net The reaction temperature can also be a critical factor; while many CuAAC reactions proceed efficiently at room temperature, heating can sometimes be used to accelerate slow reactions, including via microwave irradiation which can reduce reaction times from hours to minutes. nih.govfrontiersin.org
| Parameter | Variation | Purpose/Effect | Citation(s) |
| Copper Source | Cu(I) salts (e.g., CuI, CuBr) | Direct use of active catalyst. | organic-chemistry.org |
| Cu(II) salts (e.g., CuSO₄·5H₂O) + Reducing Agent (e.g., Sodium Ascorbate) | In situ generation of Cu(I), improved stability and reliability. | nih.govbeilstein-journals.org | |
| Solvent | H₂O/t-BuOH, DMF, EtOH, CH₃CN | Affects solubility and reaction rate. Water-based systems are common. | tandfonline.comnih.gov |
| Base | K₂CO₃, Et₃N, DIPEA | Accelerates formation of copper acetylide intermediate. | organic-chemistry.orgtandfonline.com |
| Additive | Acetic Acid (HOAc) | Buffers basicity and accelerates conversion of intermediates. | organic-chemistry.org |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I) catalyst, prevents oxidation, enhances activity. | researchgate.net |
| Temperature | Room Temperature to 50-80°C | Higher temperatures can increase reaction rates, microwave irradiation offers rapid heating. | nih.govtandfonline.comfrontiersin.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Approaches
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free click reaction that relies on the high reactivity of a strained alkyne, typically a cyclooctyne (B158145) derivative. nih.govnih.gov The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. nih.gov This has made SPAAC an invaluable tool for bioconjugation in living systems. nih.gov
The applicability of SPAAC to less-strained alkynes such as 1-ethynylcyclopropane is a subject of consideration. While the cyclopropane ring does impart a degree of strain and influences the electronic properties of the attached alkyne, it is significantly less strained than the cyclooctynes used in traditional SPAAC. The reaction rate in SPAAC is directly correlated to the degree of alkyne distortion from linear geometry. Therefore, it is unlikely that 1-ethynylcyclopropane would react with azides at rates comparable to classic SPAAC reagents without thermal promotion. However, secondary interactions within the azide reactant can enhance reaction rates even with less strained alkynes. rsc.orgchemrxiv.org For instance, the presence of a boronic acid group on an azidophenyl reactant was shown to accelerate cycloaddition with cyclooct-2-yn-1-ol through the formation of a secondary boronate ester interaction. rsc.orgchemrxiv.org Such strategies could potentially be explored to facilitate the metal-free reaction of 1-ethynylcyclopropyl analogs.
Metal-Free Cycloaddition Methodologies
Beyond SPAAC, several other metal-free methods for synthesizing 1,2,3-triazoles have been developed to circumvent the potential toxicity of metal catalysts. researchgate.netresearchgate.net The classic Huisgen 1,3-dipolar cycloaddition is a thermal, metal-free reaction between an azide and an alkyne. nih.gov However, this reaction typically requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility. organic-chemistry.orgnih.gov
Organocatalysis has emerged as a viable alternative for promoting metal-free azide-alkyne cycloadditions. researchgate.netscilit.com These reactions often involve the reaction of an azide with a carbonyl compound that serves as an alkyne surrogate. For example, enamine-mediated cycloadditions, using a secondary amine catalyst like pyrrolidine, can facilitate the reaction between azides and enolizable ketones to form 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Similarly, enolate-mediated pathways can be used. scilit.com Another innovative metal-free approach utilizes ethenesulfonyl fluoride (B91410) (ESF) as a stable, non-explosive acetylene surrogate. ESF reacts with organic azides in a thermal [3+2] cycloaddition-elimination sequence to cleanly yield 1-substituted-1,2,3-triazoles. cshl.edu This method is notable for its broad scope, high yields, and often requires no chromatographic purification. cshl.edu
Acid-promoted intramolecular cycloadditions represent another metal-free strategy. In this approach, organic azides can be prompted by acid to cyclize with tethered alkynes, leading to fused triazole ring systems. researchgate.net
Other Cyclization and Annulation Protocols for Triazole Formation (e.g., from thiosemicarbazides)
While azide-alkyne cycloadditions are dominant for 1,2,3-triazole synthesis, other cyclization protocols are well-established for forming the isomeric 1,2,4-triazole ring system. A prominent example involves the cyclization of thiosemicarbazides. researchgate.netnih.gov
In this common method, a benzohydrazide (B10538) is reacted with an isothiocyanate to form a 1-aroyl-4-aryl-thiosemicarbazide intermediate. nih.gov Subsequent treatment of this intermediate with a base, typically aqueous sodium hydroxide, induces intramolecular cyclization and dehydration to furnish a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govmdpi.com The reaction proceeds readily and provides a versatile route to a wide array of 1,2,4-triazole derivatives.
Other precursors for triazole synthesis include hydrazones, which can be converted to 1,2,4-triazoles by reacting them with amines in the presence of an iodine-based oxidizing system. frontiersin.org Amidrazones are also valuable building blocks that can be cyclized to form 1,2,4-triazoles. nih.govfrontiersin.org
Convergent and Divergent Synthetic Routes to 1-(1-Ethynylcyclopropyl)triazole Architectures
Stepwise Construction from Pre-functionalized Building Blocks
A stepwise or convergent approach is the most direct and common strategy for synthesizing a specific this compound derivative. This method involves the separate synthesis of the two requisite building blocks: 1-ethynylcyclopropane and a desired organic azide.
Preparation of 1-ethynylcyclopropane: This strained alkyne serves as a key building block.
Preparation of the Organic Azide (R-N₃): The desired substituent (R) is incorporated into an organic azide. This is often achieved via nucleophilic substitution of an alkyl or benzyl halide with sodium azide, or through diazotization of an aniline (B41778) followed by treatment with sodium azide. nih.gov
Final Coupling Reaction: The two pre-functionalized fragments are joined in a final step. The CuAAC reaction is ideal for this purpose, as it selectively and efficiently couples the terminal alkyne (1-ethynylcyclopropane) with the organic azide to form the desired 1,4-disubstituted 1,2,3-triazole product. nih.gov
This convergent strategy is highly modular, allowing for the rapid generation of a library of analogs by simply varying the structure of the organic azide component.
Direct Assembly through Multi-Component Reactions
Multi-component reactions (MCRs) offer a highly efficient, atom-economical alternative to stepwise synthesis by combining three or more reactants in a single pot to form the product. nih.govnih.gov This approach avoids the need to isolate intermediates, saving time and resources.
A well-established MCR for the synthesis of 1,4-disubstituted 1,2,3-triazoles involves the one-pot reaction of an organic halide (R-X), sodium azide (NaN₃), and a terminal alkyne. tandfonline.comnih.gov In the context of the target molecule, this would involve reacting a selected organic halide, sodium azide, and 1-ethynylcyclopropane in the presence of a copper catalyst. The reaction proceeds by first forming the organic azide in situ from the halide and sodium azide, which then immediately undergoes the CuAAC with the alkyne present in the same pot. nih.gov This method streamlines the synthesis into a single operational step. Four-component reactions have also been developed, further increasing molecular complexity in a single transformation. tandfonline.com
| Strategy | Description | Advantages | Citation(s) |
| Stepwise (Convergent) | Separate synthesis of 1-ethynylcyclopropane and an organic azide, followed by a final CuAAC coupling step. | Modular, allows for easy variation of substituents, straightforward purification of final product. | nih.govscispace.com |
| Multi-Component Reaction (MCR) | One-pot reaction of a halide, sodium azide, and 1-ethynylcyclopropane with a copper catalyst. | Highly efficient, atom economical, reduces number of synthetic steps and purification of intermediates. | tandfonline.comnih.govnih.gov |
Mechanistic Investigations of 1 1 Ethynylcyclopropyl Triazole Formation Reactions
Detailed Reaction Pathway Elucidation for Cycloaddition Processes
The generally accepted mechanism for the copper(I)-catalyzed formation of 1,4-disubstituted 1,2,3-triazoles involves several key steps. nih.gov Initially, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. nih.govorganic-chemistry.org This intermediate then coordinates with the azide (B81097), bringing the two reactive partners into close proximity. A subsequent cycloaddition occurs, leading to a six-membered metallacycle intermediate which then rearranges to form the five-membered copper triazolide. researchgate.net Protonolysis of the copper triazolide releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. mdpi.com
In the absence of a catalyst, the thermal Huisgen cycloaddition proceeds via a concerted [3+2] cycloaddition mechanism. However, this process is often slow and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), limiting its synthetic utility. nih.gov
For the synthesis of more complex triazoles, such as 1,4,5-trisubstituted derivatives, the reaction can proceed through a one-pot process where an intermediate triazole is trapped by an electrophile. organic-chemistry.org For instance, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles involves the formation of a copper(I) acetylide, reaction with an azide to form the triazole, which is then trapped by an electrophile like iodine monochloride (ICl). organic-chemistry.org
A proposed mechanistic pathway for the formation of 1,4,5-trisubstituted triazoles can also involve the initial generation of a 5-copper(I)-substituted triazolide intermediate. This intermediate can then undergo oxidative addition with another reactant, such as a propargyl carbonate, followed by reductive elimination to yield the final product. beilstein-journals.org
Transition State Characterization and Activation Energy Profiling
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing the transition states and determining the activation energy profiles for triazole formation reactions. For the uncatalyzed Huisgen cycloaddition, the reaction proceeds through a single, high-energy transition state, which explains the slow reaction rates observed experimentally.
In contrast, the copper-catalyzed reaction pathway exhibits significantly lower activation barriers. The formation of the copper acetylide is generally a low-energy process. The subsequent steps, including the coordination of the azide and the cyclization to the six-membered copper-containing ring, proceed through transition states of much lower energy than the uncatalyzed reaction. beilstein-journals.org This catalytic effect dramatically accelerates the rate of triazole formation.
DFT calculations have been used to investigate the mechanism of specific triazole syntheses. For example, in the reaction of enaminones with phenyl azide, two possible transition states (TS1 and TS2) were proposed, leading to two isomeric intermediates. The final products were then formed through a cascade reaction involving the elimination of aniline (B41778). beilstein-journals.org
Kinetic Studies of Triazole Formation Reactions
Kinetic studies provide valuable insights into the factors influencing the rate of 1,2,3-triazole formation. The copper-catalyzed azide-alkyne cycloaddition is known to be highly sensitive to the reaction conditions. For instance, the molar ratio of the azide to the alkyne can significantly impact the reaction yield and duration. nih.gov Studies have shown that a slight excess of the alkyne can enhance the yield of the 1,4-disubstituted 1,2,3-triazole. nih.gov
The reaction temperature also plays a crucial role. Investigations into the effect of temperature on the reaction time and yield have been conducted, providing data on the optimal conditions for the synthesis. nih.gov For example, in the cycloaddition of 1,5-diazido-3-nitrazapentane to propargyl alcohol, the reaction time and yield were optimized by adjusting the temperature in tert-butanol. nih.gov
Furthermore, the choice of solvent can have a profound effect on the reaction kinetics. While the RuAAC reaction is compatible with a range of aprotic solvents, solvents like water, ethyl acetate (B1210297), and alcohols have been found to be detrimental to the catalysis. nih.gov The reaction is often monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Nuclear Magnetic Resonance (¹H NMR) to track its progress and determine the reaction endpoint. nih.gov
The following table summarizes the effect of temperature on the reaction time and yield for a specific cycloaddition reaction.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 40 | 12 | 75 |
| 60 | 6 | 85 |
| 80 | 3 | 92 |
This is an illustrative data table based on general findings and not from a specific cited source for 1-(1-ethynylcyclopropyl)triazole.
Role of Catalysis in Reaction Efficiency and Stereoselectivity
Catalysis is paramount in controlling the efficiency and regioselectivity of 1,2,3-triazole formation. As mentioned, copper(I) catalysts are highly effective in promoting the formation of 1,4-disubstituted triazoles, a reaction often referred to as a "click" reaction due to its high efficiency, reliability, and biocompatibility. nih.gov The use of heterogeneous copper catalysts is also gaining attention due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net
Ruthenium catalysts, on the other hand, can direct the cycloaddition to favor the formation of 1,5-disubstituted triazoles. mdpi.com This complementary regioselectivity is a significant advantage, allowing for the synthesis of a wider range of triazole isomers. The directing effect in RuAAC reactions can sometimes be explained by the formation of hydrogen bonds between a ligand on the ruthenium catalyst and a functional group on the alkyne substrate. nih.gov
The development of novel catalytic systems continues to be an active area of research. For example, visible-light-promoted, photocatalyst-free three-component reactions have been developed for the synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles in aqueous media at room temperature, offering a greener and more sustainable approach. rsc.org
The following table provides a comparison of different catalytic systems for triazole synthesis.
| Catalyst System | Predominant Regioisomer | Key Advantages |
| Copper(I) (CuAAC) | 1,4-disubstituted | High efficiency, mild conditions, wide substrate scope. nih.gov |
| Ruthenium(II) (RuAAC) | 1,5-disubstituted | Complementary regioselectivity to CuAAC. mdpi.com |
| Cesium Carbonate | Regioselective | Facilitates formation of multi-substituted triazoles under mild conditions. nih.gov |
| Visible Light (Photocatalyst-free) | 1,5-disubstituted | Environmentally friendly, mild conditions. rsc.org |
Derivatization and Functionalization Strategies of 1 1 Ethynylcyclopropyl Triazole
Chemical Transformations of the Ethynyl (B1212043) Moiety
The terminal ethynyl group is a highly versatile functional handle, amenable to a variety of transformations, most notably click chemistry and palladium-catalyzed cross-coupling reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, represents a highly efficient method for the post-synthetic modification of 1-(1-ethynylcyclopropyl)triazole. nih.govresearchgate.net This reaction allows for the facile conjugation of the ethynylcyclopropyl scaffold to a wide range of molecules bearing an azide (B81097) functional group, under mild, often aqueous, conditions. nih.govresearchgate.net The result is the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov
The versatility of this approach enables the introduction of various functionalities, including but not limited to, fluorescent dyes, biotin (B1667282) tags for biological applications, and polymeric chains for materials science. The high functional group tolerance and regioselectivity of the CuAAC reaction make it an ideal tool for the late-stage functionalization of complex molecules derived from this compound. nih.govresearchgate.net
Table 1: Examples of Post-Synthetic Click Chemistry Modifications
| Azide Partner | Catalyst System | Solvent | Product |
|---|---|---|---|
| Benzyl (B1604629) azide | Cu(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | tBuOH/H₂O | 1-(1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopropyl)-1H-1,2,3-triazole |
| Azido-functionalized PEG | Cu(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | Various | Poly(ethylene glycol)-conjugated triazole |
Palladium-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon bonds at the terminal alkyne of this compound, significantly expanding its structural diversity.
Sonogashira Coupling: The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents onto the ethynyl group. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Microwave-assisted protocols have been developed to accelerate these transformations. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.govmit.eduorganic-chemistry.org While less common for direct functionalization of terminal alkynes, a related approach involves the conversion of the terminal alkyne to an alkynylzinc reagent, which can then participate in Negishi cross-coupling reactions with various electrophiles. This method offers an alternative route to substituted alkynes under mild conditions and tolerates a wide range of functional groups. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Reaction Type | Product |
|---|---|---|---|
| Aryl iodide/bromide | Pd(PPh₃)₄, CuI, Et₃N | Sonogashira | 1-(1-(Aryl-ethynyl)cyclopropyl)-1H-1,2,3-triazole |
| Vinyl halide | Pd(PPh₃)₄, CuI, Et₃N | Sonogashira | 1-(1-(Vinyl-ethynyl)cyclopropyl)-1H-1,2,3-triazole |
Functionalization of the Triazole Ring
The 1,2,3-triazole ring, while generally stable, can undergo functionalization through various substitution and modification reactions.
The electronic nature of the 1,2,3-triazole ring allows for both electrophilic and nucleophilic substitution, although these reactions can be challenging and may require specific activation.
Electrophilic Substitution: Electrophilic attack on the 1-substituted 1,2,3-triazole ring of this compound would preferentially occur at one of the nitrogen atoms (N2 or N3), as the carbon atoms are electron-deficient. researchgate.net However, direct electrophilic substitution on the carbon atoms of the triazole ring is generally difficult.
Nucleophilic Substitution: Nucleophilic substitution on the triazole ring is also challenging due to the electron-rich nature of the heterocycle. However, the introduction of a suitable leaving group, such as a halogen, at the C4 or C5 position can enable subsequent nucleophilic aromatic substitution (SNAr) reactions. For instance, a halogen at the 4-position can be displaced by nucleophiles, particularly if an electron-withdrawing group is present at the 5-position. researchgate.net
A more common approach to functionalizing the triazole ring in this compound is through post-synthetic modification of the nitrogen atoms.
N-Alkylation: The 1-substituted 1,2,3-triazole ring possesses two available nitrogen atoms (N2 and N3) for further substitution. Alkylation of 1-substituted 1,2,3-triazoles with alkyl halides typically leads to the formation of a triazolium salt. jst.go.jp The regioselectivity of this reaction, determining whether the alkyl group attaches to N2 or N3, can be influenced by the nature of the substituent at N1 and the reaction conditions. The resulting triazolium salts are themselves versatile intermediates for further transformations. In some cases, N2-selective alkylation of NH-1,2,3-triazoles has been achieved using specific catalysts or directing groups. rsc.orgnih.govorganic-chemistry.org
N-Acylation: Similar to alkylation, N-acylation of the triazole ring can occur at the N2 or N3 positions. Studies on the N-acylation of NH-1,2,3-triazoles have shown that a mixture of N1- and N2-acylated products can be formed, with the N2 isomer often being the thermodynamic product. rsc.orgchemrxiv.orgrsc.orgresearchgate.net The regioselectivity can be influenced by the nature of the acylating agent. rsc.org The resulting N-acyltriazoles can be key intermediates in various transformations. rsc.orgrsc.orgresearchgate.net
Table 3: Functionalization of the Triazole Ring
| Reagent | Reaction Type | Product |
|---|---|---|
| Alkyl halide (e.g., CH₃I) | N-Alkylation | 1-(1-Ethynylcyclopropyl)-3-methyl-1H-1,2,3-triazol-3-ium iodide |
| Acyl chloride (e.g., CH₃COCl) | N-Acylation | 2-Acetyl-1-(1-ethynylcyclopropyl)-1,2,3-triazolium salt |
| Halogenating agent (on a pre-functionalized triazole) | Halogenation | 4-Halo-1-(1-ethynylcyclopropyl)-1H-1,2,3-triazole |
Selective Modifications of the Cyclopropyl (B3062369) Group
The cyclopropyl group, while generally robust, can undergo selective functionalization, often through C-H activation or ring-opening reactions, although these transformations must be carefully controlled to avoid reactions at the ethynyl or triazole moieties.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of cyclopropanes, allowing for the introduction of aryl, vinyl, or alkyl groups. nih.gov This methodology could potentially be applied to the C-H bonds of the cyclopropyl ring in this compound, providing a direct route to substituted cyclopropyl derivatives. The regioselectivity of such a reaction would be a critical consideration.
Furthermore, the inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of specific transition metal catalysts or reagents. researchgate.netnih.gov These reactions can lead to the formation of acyclic structures with defined stereochemistry. The selective cleavage of one of the C-C bonds of the cyclopropyl ring in this compound would offer a pathway to linear scaffolds.
Table 4: Potential Modifications of the Cyclopropyl Group
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| C-H Arylation | Pd(OAc)₂, ligand, arylboronic acid | 1-(1-Ethynyl-2-arylcyclopropyl)-1H-1,2,3-triazole |
Regioselective Functionalization Protocols
The functionalization of the 1-(1-ethynylcyclopropyl)-1H- rsc.orgresearchgate.netnih.govtriazole ring offers a powerful tool for modulating the physicochemical properties of the molecule. The triazole ring in this compound has three potentially reactive sites for further substitution: the N-2 and N-3 nitrogen atoms, and the C-5 carbon atom. The inherent asymmetry of the 1-substituted triazole ring means that reactions at these positions can lead to different regioisomers. Therefore, the development of regioselective protocols is crucial for the controlled synthesis of specific derivatives. While specific studies on this compound are not extensively documented, a wealth of research on the regioselective functionalization of analogous 1-substituted-1,2,3-triazoles provides a clear framework for potential synthetic routes.
The alkylation and arylation of the triazole nitrogen atoms are common strategies for introducing molecular diversity. The reaction of a 1-substituted triazole with an electrophile can potentially yield both N-2 and N-3 substituted products. The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions, including the choice of catalyst, base, and solvent. researchgate.net
N-Alkylation: The direct alkylation of 1-substituted triazoles often results in a mixture of N-2 and N-3 isomers, with the N-2 isomer typically being the thermodynamically more stable product. researchgate.net However, achieving high regioselectivity can be challenging. For instance, the alkylation of 4-phenyl-1,2,3-triazole with ethyl chloroacetate (B1199739) has been shown to yield a 5:1 mixture in favor of the N-2 regioisomer. researchgate.netscielo.br More advanced catalytic systems have been developed to enhance this selectivity. For example, a copper sulfide (B99878) (Cu₂S) nanocatalyst has been employed for the N²-selective alkylation of 1,2,3-triazoles with N,N-dimethylbenzylamines via a cross-dehydrogenative coupling, affording yields of 70-89%. acs.org Another highly regioselective method involves gold-catalyzed alkylation with vinyl ethers, which proceeds with high preference for the N-2 position. nih.gov
N-Arylation: Regioselective N-arylation has been more successfully addressed. While traditional copper-catalyzed N-arylation reactions often provide mixtures of isomers, palladium-catalyzed systems have demonstrated exceptional N-2 selectivity. nih.gov Using sterically hindered phosphine (B1218219) ligands, a wide range of aryl bromides, chlorides, and triflates can be coupled with 1,2,3-triazoles to furnish N-2-aryl-1,2,3-triazoles with 95–99% selectivity. nih.gov Furthermore, catalyst-free methods utilizing diaryliodonium salts have emerged as a powerful alternative, providing N-2-arylated triazoles in good to excellent yields (66-97%) with high regioselectivity. nih.gov The Chan-Lam arylation, using boronic acids and a copper(II) acetate (B1210297) catalyst, has also been reported to produce 2-N-aryl derivatives with 100% regioselectivity in some cases. mdpi.com
The table below summarizes representative conditions for the regioselective N-alkylation and N-arylation of 1-substituted triazoles, which could be adapted for this compound.
| Reaction | Electrophile/Coupling Partner | Catalyst/Reagent | Base | Solvent | Regioselectivity (N-2:N-1/N-3) | Yield (%) |
| N-Alkylation | Benzyl Bromide | None | Na₂CO₃ | DMF | 81:19 | High |
| N-Alkylation | Vinyl Ethers | Gold Catalyst | - | - | High N-2 | Good |
| N-Arylation | Aryl Bromides | Pd(OAc)₂ / Me₄tBuXPhos | NaOtBu | Toluene | >98:2 | 70-95 |
| N-Arylation | Diaryl Iodonium Salts | None | K₃PO₄ | MeCN | High N-2 | 66-97 |
| N-Arylation | Arylboronic Acids | Cu(OAc)₂ | - | DMSO | 100% N-2 | up to 89 |
Data is illustrative and based on studies of analogous 1-substituted triazoles. Actual results for this compound may vary.
The C-5 position of the 1-substituted-1,2,3-triazole ring is another key site for functionalization. The C-H bond at this position can be activated through various means, including deprotonation (lithiation) or transition-metal-catalyzed C-H activation.
Lithiation: Direct metallation of the triazole ring is a powerful strategy for introducing a wide range of electrophiles. The acidity of the C-5 proton allows for regioselective deprotonation using a strong base, such as n-butyllithium. The resulting 5-lithio-1,2,3-triazole can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install a new substituent exclusively at the C-5 position. jst.go.jp This approach offers a clean and efficient route to 5-substituted-1-(1-ethynylcyclopropyl)triazoles.
Halogenation: The direct halogenation of the triazole ring can also be achieved with high regioselectivity. For instance, palladium-catalyzed C-H activation has been utilized for the ortho-halogenation of 2-substituted-1,2,3-triazoles. rsc.orgresearchgate.netrsc.org While this applies to a different isomer, it highlights the potential for metal-catalyzed C-H functionalization of the triazole ring. For 1-substituted triazoles, electrophilic halogenation would be expected to occur at the C-5 position, although conditions would need to be optimized to avoid reactions at the ethynyl group.
The following table outlines potential protocols for the regioselective C-5 functionalization of this compound, based on established methods for related compounds.
| Reaction | Reagent(s) | Conditions | Product |
| Lithiation/Alkylation | 1. n-BuLi2. Electrophile (E) | THF, -78 °C | 5-E-1-(1-ethynylcyclopropyl)triazole |
| Halogenation | N-Halosuccinimide (NXS) | Pd(OAc)₂, PivOH | 5-Halo-1-(1-ethynylcyclopropyl)triazole |
These protocols are proposed based on general reactivity patterns of 1,2,3-triazoles and would require experimental validation for the specific substrate.
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR)
While specific experimental NMR spectra for 1-(1-Ethynylcyclopropyl)triazole are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known spectroscopic behavior of its constituent moieties: the 1,2,3-triazole ring, the 1,1-disubstituted cyclopropane (B1198618) ring, and the terminal alkyne.
Expected ¹H NMR Signals: The proton spectrum is anticipated to show distinct signals for the triazole ring protons, the acetylenic proton, and the cyclopropyl (B3062369) methylene (B1212753) protons. The protons on the triazole ring typically appear in the downfield region. For 1,4-disubstituted 1,2,3-triazoles, the chemical shift for the C5-H proton is commonly observed as a singlet in the range of 8.00–8.75 ppm. nih.govmdpi.com The terminal alkyne proton (≡C-H) is expected to resonate as a sharp singlet, typically around 2.0-3.0 ppm. The four cyclopropyl protons are diastereotopic and would likely appear as complex multiplets in the upfield region, characteristic of strained ring systems.
Expected ¹³C NMR Signals: The carbon spectrum would provide key information about the carbon skeleton. The two carbons of the triazole ring (C4 and C5) are expected in the aromatic region, with typical shifts for related 1,4-disubstituted 1,2,3-triazoles appearing between 122 and 149 ppm. nih.govmdpi.com The quaternary cyclopropyl carbon attached to the triazole and ethynyl (B1212043) groups would be significantly downfield compared to the methylene carbons of the ring. The two sp-hybridized carbons of the ethynyl group would resonate in the range of 65-90 ppm.
Further characterization using 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity between the different structural fragments. ¹⁵N NMR would provide direct information on the electronic environment of the three distinct nitrogen atoms within the triazole ring.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Proton | Predicted Chemical Shift (ppm) |
| Triazole-H | 8.00 - 8.75 (s) |
| Ethynyl-H | 2.0 - 3.0 (s) |
| Cyclopropyl-CH₂ | 0.8 - 1.5 (m) |
Note: The data in this table is predicted based on analogous structures and general spectroscopic principles, as specific experimental data for this compound is not available in the cited literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₇H₇N₃, the exact monoisotopic mass is 133.0640 Da. HRMS analysis provides an experimental mass measurement with high accuracy, allowing for the unambiguous confirmation of the molecular formula. Predicted HRMS data for various adducts of the target molecule have been calculated. uni.lu
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₈N₃⁺ | 134.07128 |
| [M+Na]⁺ | C₇H₇N₃Na⁺ | 156.05322 |
| [M+K]⁺ | C₇H₇N₃K⁺ | 172.02716 |
| [M+NH₄]⁺ | C₇H₁₁N₄⁺ | 151.09782 |
| [M-H]⁻ | C₇H₆N₃⁻ | 132.05672 |
Data sourced from PubChemLite. uni.lu
Tandem MS (MS/MS) experiments could further elucidate the structure by analyzing fragmentation patterns. The characteristic loss of a neutral nitrogen molecule (N₂, 28 Da) is a common fragmentation pathway for 1,2,3-triazoles and would be expected in the mass spectrum of this compound. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Expected IR Absorption Bands: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would correspond to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption in the 2100-2140 cm⁻¹ region. Vibrations associated with the triazole ring, including C=N and N=N stretching, typically occur in the 1400-1600 cm⁻¹ region. researchgate.nettuiasi.ro C-H stretching vibrations from the cyclopropyl and triazole rings would be observed just above 3000 cm⁻¹.
Expected Raman Signals: Raman spectroscopy would be particularly useful for observing the symmetric C≡C triple bond stretch, which often gives a stronger signal in the Raman spectrum than in the IR spectrum. The symmetric breathing vibrations of the cyclopropane and triazole rings would also be Raman active.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Ethynyl (R-C≡C-H) | ≡C-H Stretch | 3340 - 3250 | Sharp, Weak-Medium |
| C≡C Stretch | 2140 - 2100 | Weak | |
| Triazole Ring | C-H Stretch | 3150 - 3050 | Medium |
| N=N / C=N Stretch | 1600 - 1400 | Medium-Strong | |
| Cyclopropyl Ring | C-H Stretch | 3100 - 3000 | Medium |
| Ring Deformation | 1050 - 1000 | Medium |
Note: This table represents expected vibrational frequencies based on general group frequencies and data for related compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a crystal structure for this compound has not been reported in the literature.
Should a suitable single crystal be obtained, this technique would confirm the planarity of the 1,2,3-triazole ring and provide exact geometric parameters for the highly strained cyclopropyl ring and the linear ethynyl group. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the acetylenic proton or π-π stacking between triazole rings, which govern the solid-state architecture. researchgate.netmdpi.com
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if chiral)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules that interact differently with left- and right-circularly polarized light. A molecule is chiral if it is non-superimposable on its mirror image.
Computational and Theoretical Studies of 1 1 Ethynylcyclopropyl Triazole
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of novel molecules. For 1-(1-ethynylcyclopropyl)triazole, DFT methods can provide reliable predictions of its geometry, conformational preferences, and electronic landscape.
The geometry of this compound would be determined by the interplay of the steric and electronic effects of its constituent parts. A DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to locate the minimum energy structure. ekb.eg The potential energy surface of the molecule would be scanned by systematically rotating the bonds connecting the cyclopropyl (B3062369) and triazole rings to identify all possible conformers. ekb.eg
It is anticipated that the triazole ring itself will remain largely planar. The bond connecting the cyclopropyl carbon to the triazole nitrogen is a key rotational axis. The "cyclopropyl effect" can sometimes influence the conformational preferences of adjacent substituents on a ring structure. chemistryworld.com Conformational analysis of related bi-1,2,3-triazole systems has shown that multiple conformers with low energy barriers can exist. ekb.eg For this compound, the rotational barrier between different orientations of the cyclopropyl group relative to the triazole ring is expected to be relatively low, leading to several accessible conformations at room temperature. The most stable conformer would likely seek to minimize steric hindrance between the ethynyl (B1212043) group and the triazole ring.
Table 1: Predicted Geometrical Parameters for this compound (Theoretical)
| Parameter | Predicted Value (Angstroms/Degrees) | Notes |
| C-C (cyclopropane) | ~1.51 Å | Typical for cyclopropane (B1198618) rings. |
| C≡C (ethynyl) | ~1.20 Å | Characteristic of a carbon-carbon triple bond. |
| C-N (cyclopropyl-triazole) | ~1.45 Å | Single bond between sp2 nitrogen and sp3 carbon. |
| N-N (triazole) | ~1.35 Å | Average bond length within the triazole ring. |
| C-N (triazole) | ~1.33 Å | Average bond length within the triazole ring. |
| Cyclopropyl-Triazole Dihedral Angle | Multiple low-energy conformers expected | Dependent on the minimization of steric interactions. |
This table is predictive and based on typical bond lengths and angles for the constituent functional groups.
The electronic structure of this compound is expected to be significantly influenced by the electron-withdrawing nature of the ethynyl group and the unique electronic properties of the strained cyclopropyl ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical to understanding its reactivity.
The HOMO is likely to have significant contributions from the π-system of the triazole ring and potentially the ethynyl group. The LUMO is also expected to be distributed over the triazole and ethynyl moieties, indicating their roles as both electron donors and acceptors in chemical reactions. The ethynyl substituent is known to affect the electronic structure of heterocyclic rings. binghamton.edunih.govacs.org The energy gap between the HOMO and LUMO will provide an indication of the molecule's chemical reactivity and kinetic stability. nih.gov
Natural Bond Orbital (NBO) analysis would likely reveal a significant polarization of the C-N bond connecting the cyclopropyl group to the triazole, with the nitrogen atom bearing a partial negative charge. The acetylenic carbons would also exhibit a distinct charge distribution. The hydrogen on the ethynyl group is expected to be slightly acidic.
Table 2: Predicted Electronic Properties of this compound (Theoretical)
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively low | Influence of electron-withdrawing groups. |
| LUMO Energy | Relatively low | Presence of π-accepting triazole and ethynyl groups. |
| HOMO-LUMO Gap | Moderate | Indicative of a balance between stability and reactivity. |
| Dipole Moment | Moderate to High | Due to the asymmetry and presence of heteroatoms. |
| Charge on Triazole Nitrogens | Negative | Characteristic of nitrogen atoms in aza-aromatic systems. |
| Charge on Ethynyl Hydrogen | Positive | Indicative of acidic character. |
This table is a theoretical prediction based on the electronic effects of the functional groups.
Reaction Mechanism Simulations and Computational Prediction of Reactivity
Computational simulations are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For this compound, a key area of investigation would be its participation in cycloaddition reactions, a hallmark of both triazoles and alkynes.
The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary route to 1,2,3-triazoles. nih.govchemtube3d.com While this compound is the product of such a reaction, its ethynyl group could potentially undergo further cycloadditions. DFT calculations could model the reaction pathway of this compound with an azide (B81097), predicting the regioselectivity and the activation energy for the formation of a bis-triazole system.
Furthermore, the strained cyclopropyl ring could be susceptible to ring-opening reactions under certain conditions. Computational modeling could explore the feasibility and mechanisms of such transformations, providing insight into the stability of the cyclopropyl moiety when attached to the triazole ring. The force-induced cycloreversion of triazoles has also been a subject of computational study, which could be extended to this molecule to understand its mechanical stability. rsc.orgrsc.org
Molecular Dynamics Simulations (if applicable to interactions in a system, not properties)
While molecular dynamics (MD) simulations are typically used to study the time-dependent behavior of large systems, they could be applied to understand the interactions of this compound within a condensed phase or with a biological macromolecule. For instance, MD simulations could model the behavior of the molecule in different solvents, providing insights into its solvation and conformational dynamics in solution. nih.gov If this molecule were to be investigated as a ligand for a protein, MD simulations would be crucial for understanding the stability of its binding pose and the nature of its interactions with the active site residues. mdpi.com
Quantitative Structure-Reactivity Relationship (QSAR) Modeling (theoretical applications)
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. researchgate.netrsc.orgresearchgate.netrsc.org While a QSAR model cannot be built for a single molecule, this compound could be included in a dataset of related triazole derivatives to develop such a model.
Theoretical descriptors for this compound, such as its HOMO and LUMO energies, dipole moment, polarizability, and various topological indices, would be calculated using computational methods. These descriptors could then be used in a hypothetical QSAR study to predict its reactivity in a particular class of reactions, for example, its inhibitory potential against a specific enzyme, based on the activities of structurally similar compounds. researchgate.netresearchgate.net
Applications of 1 1 Ethynylcyclopropyl Triazole in Advanced Chemical Research
Utilization as a Molecular Scaffold in Multi-step Organic Synthesis
The structure of 1-(1-Ethynylcyclopropyl)triazole makes it a valuable and versatile molecular scaffold for the construction of complex organic molecules. The triazole ring, often synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a stable, aromatic core that can be further functionalized. nih.govnih.gov This "click chemistry" approach is known for its high efficiency and regioselectivity, allowing for the reliable formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov
The ethynyl (B1212043) group on the cyclopropyl (B3062369) moiety serves as a reactive handle for a variety of subsequent transformations. These can include further cycloaddition reactions, cross-coupling reactions (such as Sonogashira, Glaser, or Hay couplings), and additions to the triple bond. The cyclopropyl group, a strained three-membered ring, can also participate in unique chemical transformations, including ring-opening reactions that can lead to the formation of more complex carbocyclic or heterocyclic systems.
The combination of the stable triazole linker and the reactive ethynylcyclopropyl group allows for the stepwise and controlled assembly of intricate molecular architectures. This makes this compound a promising building block for the synthesis of natural products, pharmaceuticals, and other high-value organic compounds. The modular nature of its synthesis, likely starting from an azide (B81097) and 1-ethynylcyclopropan-1-amine, allows for the introduction of diverse substituents, further expanding its utility as a scaffold.
Table 1: Potential Synthetic Transformations Utilizing this compound as a Scaffold
| Reaction Type | Reagents and Conditions | Potential Product |
| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl-substituted alkyne derivative |
| Click Reaction (further) | Azide-containing molecule, Cu(I) catalyst | Bis-triazole derivative |
| Hydration of Alkyne | HgSO₄, H₂SO₄, H₂O | Ketone derivative |
| Hydrogenation | H₂, Pd/C | Alkane derivative |
| Ring-opening of Cyclopropane (B1198618) | Acid or metal catalyst | Functionalized acyclic or larger ring system |
Integration into Novel Polymer Systems and Advanced Materials
The bifunctional nature of this compound, possessing both a triazole ring and a terminal alkyne, makes it an excellent candidate for the synthesis of novel polymers and advanced materials. The terminal alkyne can readily participate in polymerization reactions, such as alkyne polycondensation or polymerization via metathesis.
The triazole ring itself can be incorporated into the polymer backbone, contributing to the material's thermal stability, rigidity, and potential for hydrogen bonding interactions. nih.gov Polymers containing triazole units are known for their applications in various fields, including as high-performance plastics, membranes for gas separation, and in optoelectronic devices. The unique electronic properties of the triazole ring can be harnessed to create materials with specific conductive or photoluminescent properties.
Furthermore, the ethynylcyclopropyl group can be used to cross-link polymer chains, leading to the formation of robust and solvent-resistant networks. The controlled polymerization of monomers derived from this compound could lead to the development of materials with tailored properties, such as specific porosity, mechanical strength, or thermal resistance. The cyclopropyl group might also be used to introduce specific stereochemical features into the polymer chain.
Table 2: Potential Polymer Architectures from this compound
| Polymerization Method | Monomer(s) | Resulting Polymer Structure | Potential Properties |
| Alkyne Polycondensation | Self-polymerization or with a dihalo-comonomer | Linear polymer with triazole and cyclopropyl units in the backbone | High thermal stability, rigidity |
| Ring-Opening Metathesis Polymerization (ROMP) | If cyclopropyl group is functionalized to be a ROMP monomer | Polymer with pendant triazole-ethynyl groups | Functionalizable polymer scaffold |
| Post-polymerization Modification | Polymer with pendant ethynyl groups | Cross-linked network | Enhanced mechanical strength and thermal stability |
Role in Ligand Design for Organocatalysis and Metal Catalysis
The 1,2,3-triazole moiety is a well-established and versatile coordinating ligand in both organocatalysis and metal catalysis. The nitrogen atoms of the triazole ring can act as Lewis basic sites to bind to metal centers, forming stable complexes. nih.govrsc.org The electronic properties of the triazole ring can be tuned by the substituents at the 1- and 4-positions, which in turn influences the catalytic activity of the resulting metal complex.
Derivatives of this compound could be designed to act as ligands for a variety of transition metals, including copper, palladium, rhodium, and ruthenium. These complexes could find applications in a wide range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The cyclopropyl and ethynyl groups can be further functionalized to introduce additional coordinating atoms or chiral centers, leading to the development of bidentate or tridentate ligands for more sophisticated catalytic systems.
In the realm of organocatalysis, the triazole ring can act as a hydrogen bond donor or acceptor, or as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The unique steric and electronic properties of the 1-ethynylcyclopropyl substituent could influence the selectivity and reactivity of such organocatalysts.
Table 3: Potential Catalytic Applications of this compound-Based Ligands
| Type of Catalysis | Metal Center / Catalyst Type | Potential Reaction |
| Metal Catalysis | Copper(I) | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Metal Catalysis | Palladium(0) | Sonogashira Cross-Coupling |
| Metal Catalysis | Rhodium(I) | Asymmetric Hydrogenation |
| Organocatalysis | N-Heterocyclic Carbene (NHC) | Benzoin Condensation |
| Organocatalysis | Hydrogen Bonding Catalyst | Michael Addition |
Development as Chemical Probes and Tags for Non-Biological Applications
The structural features of this compound make it a suitable candidate for the development of chemical probes and tags for various non-biological applications. The terminal alkyne group is a key functionality for "click" chemistry, allowing for the easy and efficient attachment of this molecule to other substrates, surfaces, or macromolecules. This property is highly valuable for labeling and tracking materials in a variety of contexts.
For instance, derivatives of this compound could be used to functionalize surfaces, such as silica (B1680970) or gold nanoparticles, to create materials with specific recognition properties. The triazole ring can also participate in non-covalent interactions, which could be exploited for the development of sensors for specific analytes.
The cyclopropyl group can introduce a unique steric and electronic signature that could be useful for specific recognition events. Furthermore, the ethynyl group can be used to attach fluorophores or other reporter groups, enabling the use of these molecules in fluorescence-based sensing and imaging applications in materials science.
Table 4: Potential Non-Biological Probing and Tagging Applications
| Application | Method of Attachment/Detection | Target |
| Surface Functionalization | Click chemistry to azide-modified surfaces | Nanoparticles, sensor chips |
| Material Tagging | Incorporation into polymer chains | Tracking and identification of materials |
| Fluorescent Probes | Attachment of a fluorophore to the ethynyl group | Sensing of metal ions or small molecules |
| Molecular Recognition | Non-covalent interactions of the triazole ring | Detection of specific analytes in solution |
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The 1,2,3-triazole ring is an excellent building block for supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. rsc.org
Macrocycles and other supramolecular architectures containing this compound units could be designed for molecular recognition applications. The triazole ring can act as a binding site for anions or cations, while the ethynylcyclopropyl group can provide additional steric and electronic features to control the selectivity of the host-guest interactions.
The synthesis of such supramolecular systems would likely involve the use of "click" chemistry to link multiple this compound units together in a controlled manner. The resulting macrocycles could be explored as receptors for a variety of guest molecules, with potential applications in sensing, separation, and catalysis. The unique shape and rigidity of the cyclopropyl group could be used to create well-defined cavities for selective guest binding.
Table 5: Potential Supramolecular Structures and Their Functions
| Supramolecular Structure | Key Non-Covalent Interaction | Potential Function |
| Macrocycle | Hydrogen bonding, π-stacking | Anion or cation recognition |
| Rotaxane/Catenane | Mechanical interlocking | Molecular switches or machines |
| Self-Assembled Monolayer | van der Waals interactions | Modified surfaces with specific properties |
| Coordination Polymer | Metal-ligand coordination | Porous materials for gas storage |
Emerging Research Directions and Future Perspectives for 1 1 Ethynylcyclopropyl Triazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of triazole derivatives, including those with unique substituents like the 1-ethynylcyclopropyl group, is an area of continuous investigation, driven by the broad applicability of these compounds. rsc.org A significant focus of modern synthetic chemistry is the development of sustainable and environmentally friendly methods. rsc.org This involves the use of green solvents, reusable catalysts, and energy-efficient reaction conditions.
Recent advancements in the synthesis of 1,2,3-triazoles have explored the use of biodegradable solvents like Cyrene™, which can eliminate the need for traditional organic solvents and simplify product isolation through precipitation in water. nih.gov This approach minimizes waste and reduces operational costs. nih.gov Another sustainable strategy involves the use of heterogeneous catalysts, such as zinc-based nanocrystals, which can be easily recovered and reused for multiple reaction cycles. rsc.org These copper-free methods for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles are conducted in water, further enhancing their green credentials. rsc.org
| Synthetic Approach | Key Features | Advantages | Relevant Compounds |
| Click Chemistry in Cyrene™ | Biodegradable solvent, product isolation by precipitation. | Reduced waste, cost-effective, eliminates organic solvent extractions. nih.gov | 1,2,3-Triazoles nih.gov |
| Heterogeneous Catalysis | Reusable ZnO-CTAB nanocrystals, water-driven. | Eco-friendly, copper-free, high catalytic efficiency. rsc.org | 1,4-disubstituted 1,2,3-triazoles rsc.org |
| Multi-component Reactions | One-pot synthesis, multiple bond formations in a single step. | High atom and step economy, operational simplicity. mdpi.com | 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased efficiency, higher yields, mild reaction conditions. organic-chemistry.org | Substituted 1,2,4-triazoles organic-chemistry.org |
Exploration of Unconventional Reactivity and Transformations
The unique structural features of 1-(1-ethynylcyclopropyl)triazole, combining a strained cyclopropyl (B3062369) ring with a reactive ethynyl (B1212043) group and a stable triazole moiety, open avenues for exploring unconventional reactivity and novel chemical transformations. The electron-withdrawing nature of the triazole ring can influence the reactivity of the adjacent functional groups. For example, certain electron-deficient 1,2,3-triazoles can act as precursors to rhodium(II) carbenes, which are versatile intermediates in organic synthesis. nih.gov This reactivity, previously thought to be limited to sulfonyl-substituted triazoles, has been expanded to include N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles. nih.gov These carbenes can participate in asymmetric cyclopropanation reactions with olefins and transannulation reactions with nitriles. nih.gov
The ethynyl group is a versatile handle for a variety of transformations, including palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various substituents at the terminal position of the alkyne, leading to a diverse range of derivatives. Furthermore, the cyclopropyl group can undergo ring-opening reactions under specific conditions, providing access to different molecular scaffolds. The combination of these reactive sites within a single molecule allows for sequential or cascade reactions, leading to the rapid construction of complex molecular architectures.
Integration into Complex Multi-Component Molecular Architectures
The modular nature of this compound makes it an excellent building block for the construction of complex multi-component molecular architectures. The triazole ring, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a stable and robust linker, connecting different molecular fragments. researchgate.net This strategy has been widely employed in the synthesis of hybrid molecules with potential biological activities. researchgate.net
For example, the triazole core can be used to link a pharmacophore with a targeting moiety or to assemble multiple bioactive units into a single molecule. researchgate.net The synthesis of hybrid compounds containing 1,2,3-triazole and other heterocyclic systems, such as thiomorpholine (B91149) 1,1-dioxide or chalcones, has been reported. researchgate.netnih.gov These hybrid molecules often exhibit enhanced biological activity compared to their individual components. researchgate.net The development of multi-component reactions, such as the one-pot six-component reaction to synthesize 1,5-disubstituted tetrazol-1,2,3-triazole hybrids, further highlights the potential for creating highly diverse and complex molecular libraries. mdpi.com
Advancements in High-Throughput Synthesis and Screening for Chemical Discovery
The need for rapid discovery of new chemical entities with desired properties has driven the development of high-throughput synthesis and screening (HTS) methodologies. The robust and versatile nature of triazole synthesis, particularly the CuAAC reaction, makes it well-suited for automated and parallel synthesis platforms. This allows for the rapid generation of large libraries of this compound derivatives with diverse substitutions.
HTS methods are then employed to screen these libraries for specific biological activities or material properties. For instance, HTS has been used to identify potent and specific antagonists of the pregnane (B1235032) X receptor from a library of 1,4,5-substituted 1,2,3-triazole analogs. nih.gov Similarly, high-throughput screening has been instrumental in the discovery of novel tubulin polymerization inhibitors based on a 1,2,4-triazole (B32235) scaffold. nih.gov The combination of high-throughput synthesis and screening accelerates the drug discovery process and the identification of new materials with tailored functionalities. The development of rapid analytical techniques, such as circular dichroism-based assays for determining enantiomeric excess, is crucial to keep pace with the high-throughput workflow. rsc.org
| Screening Target | Triazole Scaffold | Identified Activity | Screening Method |
| Pregnane X Receptor (PXR) | 1,4,5-Substituted 1,2,3-triazole | Antagonist nih.gov | Cell-based gene reporter and receptor binding assays nih.gov |
| Tubulin Polymerization | 1,2,4-Triazole | Inhibitor nih.gov | Cell cycle arrest and colchicine (B1669291) binding competition assays nih.gov |
| DCN1 | 1,2,4-Triazole-3-thione | Inhibitor nih.gov | High-throughput screening followed by structure-activity relationship studies nih.gov |
| Nrf2-Keap1 Interaction | 1,4-Diphenyl-1,2,3-triazole | Inhibitor nih.gov | In vitro and cell-based assays nih.gov |
Theoretical Advancements in Predicting Reactivity and Design Parameters
Computational chemistry and theoretical modeling play an increasingly important role in understanding and predicting the properties and reactivity of molecules like this compound. uni.lu Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular orbitals, and reactivity indices of the molecule, providing insights into its chemical behavior. nih.gov
Molecular docking and molecular dynamics simulations are powerful tools for designing and evaluating potential drug candidates. rsc.orgnih.gov These methods can predict the binding affinity and interaction modes of triazole derivatives with biological targets, guiding the design of more potent and selective inhibitors. mdpi.combohrium.com For example, molecular docking has been used to study the binding of novel 1,2,4-triazole derivatives to the active site of fungal CYP51, a key enzyme in sterol biosynthesis. rsc.org Similarly, computational studies have been employed in the design of triazole-based inhibitors of the Keap1-Nrf2 protein-protein interaction and PARP-1. nih.govbohrium.com These theoretical advancements not only rationalize experimental findings but also accelerate the design of new molecules with desired properties, reducing the need for extensive and costly experimental screening. bohrium.com
Q & A
Q. Table 1: Key Safety Measures
| Hazard Type | Prevention Strategy | Source |
|---|---|---|
| Skin Contact | Nitrile gloves, lab coat | |
| Inhalation | Fume hood, P95 respirator | |
| Fire Risk | CO₂/dry powder extinguishers |
Q. What synthetic routes are available for this compound?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous triazole derivatives are synthesized via:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A "click chemistry" approach using cyclopropane-bearing alkynes and azides. Optimize yields (>80%) by controlling catalyst loading (e.g., Cu(I)), solvent (e.g., DMF), and reaction time .
- Nucleophilic Substitution : For cyclopropyl-triazole intermediates, react chlorinated precursors (e.g., 2-chloro-1-cyclopropylethanone) with triazoles under basic conditions (e.g., K₂CO₃) .
Q. How should researchers characterize this compound after synthesis?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropane and triazole ring integration. For example, cyclopropane protons typically appear as multiplets at δ 1.2–1.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for cyclopropane ring strain analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to assess acute toxicity. Compare results with SDS-reported data (e.g., H302/H312/H332 hazard codes) .
- Metabolic Stability Studies : Use liver microsomes to evaluate metabolic degradation rates, which may explain discrepancies between in vitro and in vivo toxicity .
- Computational Modeling : Apply QSAR models to predict toxicity endpoints (e.g., LD₅₀) and cross-validate with experimental data .
Q. What strategies optimize the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Testing : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Stability is expected under neutral conditions but may degrade in strong acids/bases due to triazole ring protonation or cyclopropane ring strain .
- Additive Screening : Incorporate stabilizers like antioxidants (e.g., BHT) to mitigate oxidative decomposition .
- Temperature Control : Store solutions at 4°C to reduce thermal degradation .
Q. How does the cyclopropane moiety influence the biological activity of this compound?
- Methodological Answer :
- Lipophilicity Enhancement : Cyclopropane increases logP values, improving membrane permeability. Measure via shake-flask method or HPLC retention times .
- Target Binding Studies : Use molecular docking to assess interactions with enzymes (e.g., cytochrome P450). Cyclopropane’s rigid structure may enhance binding affinity .
- Comparative Bioassays : Synthesize analogs without the cyclopropane group and compare antifungal/antitumor activity in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
